Etofamide

概要

説明

Etofamide, also known as eticlordifene, is an antiprotozoal drug primarily used in the treatment of amoebiasis. It is effective against the protozoan parasite Entamoeba histolytica, which causes amoebic dysentery. This compound has also shown modest efficacy against Giardia lamblia .

準備方法

The synthesis of Etofamide involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 2,2-dichloroacetamide with 4-nitrophenol to form the nitrophenyl ether intermediate. This intermediate is then reacted with 2-ethoxyethylamine to yield this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

化学反応の分析

Etofamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidative metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the nitro group in this compound to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitroso and hydroxylamine derivatives .

科学的研究の応用

Comparative Studies

-

Etofamide vs. Quinfamide :

A randomized study compared this compound with quinfamide in treating intestinal amebiasis among 110 patients (ages 1-80). The healing rate for this compound was 76.8%, while quinfamide achieved a rate of 87% (p = 0.0696), suggesting that quinfamide may be slightly more effective, although both drugs exhibited similar safety profiles . -

This compound vs. Other Anti-Amoebic Drugs :

A controlled study involving 417 patients evaluated this compound against aminosidine and nimorazole. The results indicated that all treatments provided good clinical cures (90-100%), but the combination therapies involving aminosidine yielded the highest parasitological cure rates, with no relapses observed in combination groups . -

Long-term Efficacy :

A systematic review highlighted that this compound was part of multiple treatment regimens evaluated for long-term effectiveness against amoebic colitis, showing promising outcomes in terms of clinical and parasitological cure rates over a follow-up period .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Studies reported minimal adverse effects, comparable to those observed with other antiamoebic agents such as metronidazole and tinidazole. Notably, no significant toxicity was noted in animal studies even at high doses .

Data Table: Comparative Efficacy of this compound

作用機序

The mechanism of action of Etofamide involves several pathways:

Oxidative Stress Induction: this compound induces oxidative stress in protozoan cells, leading to cell damage and death.

Disruption of Energy Metabolism: this compound interferes with the energy metabolism of protozoan cells, reducing their ability to generate ATP.

Impairment of Nucleic Acid and Protein Synthesis: this compound disrupts the synthesis of nucleic acids and proteins, essential for the growth and replication of protozoan cells.

Membrane Destabilization: this compound destabilizes the cell membrane of protozoan cells, leading to cell lysis.

Modulation of Host Immune Responses: This compound modulates the host’s immune responses, enhancing the clearance of the infection.

類似化合物との比較

Etofamide is compared with other antiprotozoal compounds such as:

Quinfamide: Quinfamide is another antiprotozoal agent used in the treatment of amoebiasis.

Metronidazole: Metronidazole is a commonly used antiprotozoal agent with a broader spectrum of activity compared to this compound.

This compound’s uniqueness lies in its specific mechanism of action and its efficacy in treating amoebiasis with a relatively low incidence of side effects.

生物活性

Etofamide is an antimicrobial agent primarily used in the treatment of intestinal amebiasis, a parasitic infection caused by the protozoan Entamoeba histolytica. This article explores the biological activity of this compound, including its efficacy, mechanism of action, pharmacokinetics, and comparative studies with other treatments.

This compound functions by inhibiting the growth and reproduction of E. histolytica. It is believed to disrupt the metabolic processes within the amoeba, leading to cell death. The compound exhibits a moderate inhibitory concentration (IC50) of approximately 5.96 mg/L against amoebic activity, indicating its effectiveness in laboratory settings .

Pharmacokinetics

Pharmacokinetic studies on this compound reveal that it reaches peak plasma concentrations within a specific timeframe post-administration. While detailed pharmacokinetic data specific to this compound is limited, it is generally administered in dosages tailored to maximize therapeutic effects while minimizing toxicity.

Comparative Efficacy

In clinical trials comparing this compound with other amoebicidal agents, such as quinfamide, this compound has shown varying degrees of effectiveness. A notable study involved a randomized trial with 110 patients (children and adults) where this compound was administered at doses of 500 mg b.i.d. for adults and 200 mg t.i.d. for children . The global healing rate for this compound was reported at 76.8% , compared to 87% for quinfamide, suggesting that while effective, this compound may be slightly less efficacious than its counterpart.

| Drug | Dosage (Adults) | Dosage (Children) | Healing Rate (%) |

|---|---|---|---|

| This compound | 500 mg b.i.d. | 200 mg t.i.d. | 76.8 |

| Quinfamide | 100 mg t.i.d. | 4.3 mg/kg b.i.d. | 87 |

Case Studies and Clinical Findings

Several clinical evaluations have been conducted to assess the safety and efficacy of this compound:

- Efficacy in Intestinal Amebiasis : In a study involving patients with chronic intestinal amebiasis, this compound demonstrated a significant reduction in symptoms and eradication of the parasite in a majority of cases .

- Safety Profile : The safety profile of this compound appears favorable, with minimal adverse effects reported in clinical trials. Side effects were generally mild and included gastrointestinal disturbances .

- Comparative Studies : In comparative studies against other treatments like diloxanide furoate and teclozan, this compound showed similar safety profiles but varied efficacy rates depending on the specific patient population and infection severity.

特性

CAS番号 |

25287-60-9 |

|---|---|

分子式 |

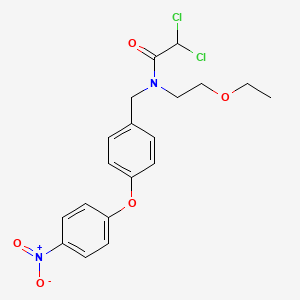

C19H20Cl2N2O5 |

分子量 |

427.3 g/mol |

IUPAC名 |

2,2-dichloro-N-(2-ethoxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide |

InChI |

InChI=1S/C19H20Cl2N2O5/c1-2-27-12-11-22(19(24)18(20)21)13-14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(25)26/h3-10,18H,2,11-13H2,1H3 |

InChIキー |

QTRALMGDQMIVFF-UHFFFAOYSA-N |

SMILES |

CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |

正規SMILES |

CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

25287-60-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Etofamide; Ethylchlordiphene; Eticlordifene; Etofamida; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。